molecular formula C11H17NO4 B13464452 tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B13464452
M. Wt: 227.26 g/mol
InChI Key: UFQBFESQNRGBTH-FPLPWBNLSA-N
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Description

tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate or similar reagents under basic conditions.

    Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, azetidine derivatives are explored for their potential as enzyme inhibitors or as scaffolds for drug development.

Medicine

Medicinal chemistry research investigates these compounds for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2Z)-2-(2-oxoethylidene)azetidine-1-carboxylate
  • tert-butyl (2Z)-2-(2-methoxyethylidene)azetidine-1-carboxylate
  • tert-butyl (2Z)-2-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h7H,5-6H2,1-4H3/b8-7-

InChI Key

UFQBFESQNRGBTH-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N\1CC/C1=C/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=CC(=O)OC

Origin of Product

United States

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